![molecular formula C31H26N2O4 B14317989 N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) CAS No. 112304-47-9](/img/structure/B14317989.png)
N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) is a complex organic compound characterized by its unique structure, which includes two acetylbenzamide groups linked by a methylene bridge through phenylene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) typically involves the reaction of N-acetylbenzamide with a methylene-bridged phenylene compound. The reaction conditions often require a catalyst and a controlled environment to ensure the proper formation of the desired product. Common reagents used in the synthesis include acetic anhydride, methylene chloride, and phenylene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process typically includes steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, where functional groups on the phenylene rings are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1-piperidinecarboxamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Uniqueness
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) is unique due to its specific structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
112304-47-9 |
|---|---|
Molekularformel |
C31H26N2O4 |
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
N-acetyl-N-[4-[[4-[acetyl(benzoyl)amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C31H26N2O4/c1-22(34)32(30(36)26-9-5-3-6-10-26)28-17-13-24(14-18-28)21-25-15-19-29(20-16-25)33(23(2)35)31(37)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3 |
InChI-Schlüssel |
BXHSCOTYQSQODJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


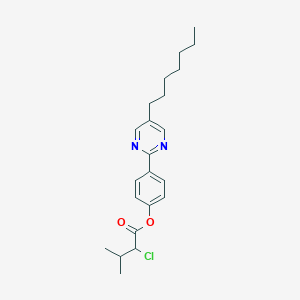


![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)

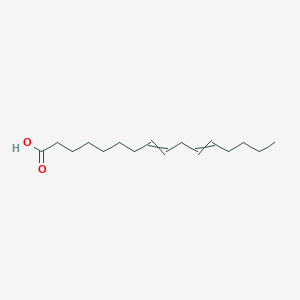

![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
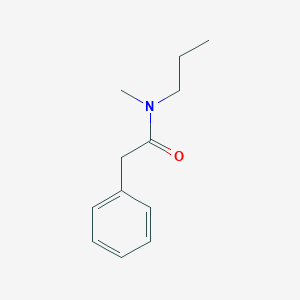
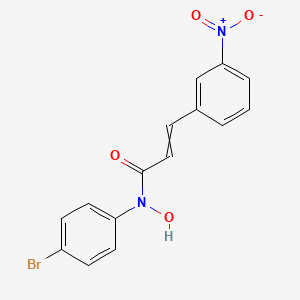
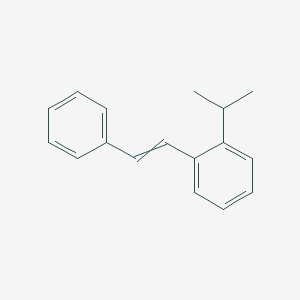
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
